molecular formula C5H9ClF3N B6197044 rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 2740591-84-6

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6197044
CAS No.: 2740591-84-6
M. Wt: 175.6
InChI Key:
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Description

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which includes a trifluoromethyl group and a methyl group. The presence of these groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a suitable alkene with a trifluoromethyl diazomethane derivative under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Uniqueness

rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2740591-84-6

Molecular Formula

C5H9ClF3N

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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